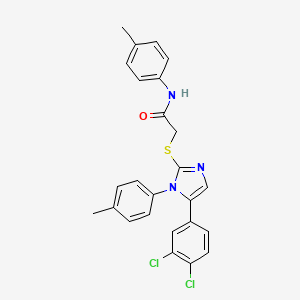
2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C25H21Cl2N3OS and its molecular weight is 482.42. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antifungal Properties
This compound exhibits promising antifungal activity. Researchers have explored its potential as a novel antifungal agent against various fungal pathogens, including Candida species and dermatophytes. Its mechanism of action involves disrupting fungal cell membranes or inhibiting essential enzymes, making it a valuable candidate for combating fungal infections .
Anti-Inflammatory Effects
Studies suggest that our compound possesses anti-inflammatory properties. It may modulate inflammatory pathways by targeting specific receptors or signaling molecules. Researchers have investigated its potential in treating inflammatory conditions such as arthritis, colitis, and dermatitis. Further mechanistic studies are needed to elucidate its precise mode of action .
Anticancer Activity
Preclinical investigations have revealed that our compound exhibits anticancer effects. It interferes with cancer cell proliferation, induces apoptosis, and inhibits angiogenesis. Researchers have explored its efficacy against various cancer types, including breast, lung, and colon cancers. Clinical trials are underway to evaluate its safety and efficacy in cancer patients .
Neuroprotective Potential
Emerging evidence suggests that our compound may protect neurons from oxidative stress and neurodegenerative processes. It could be a valuable candidate for developing therapies against neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Researchers are investigating its ability to cross the blood-brain barrier and its impact on neuronal function .
Antiviral Applications
In vitro studies indicate that our compound exhibits antiviral activity against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Its mechanism likely involves interfering with viral replication or entry. However, more research is needed to validate its efficacy and safety in vivo .
Metabolic Syndrome and Diabetes
Preliminary studies suggest that our compound could impact metabolic pathways. It may regulate glucose metabolism, lipid profiles, and insulin sensitivity. Researchers are investigating its potential in managing metabolic syndrome and type 2 diabetes. Animal models and clinical trials will help validate these findings .
Other Applications
Beyond the mentioned fields, our compound’s diverse chemical structure invites exploration in various other areas. Researchers are investigating its potential as an enzyme inhibitor, ligand for specific receptors, or even as a scaffold for drug development. Its multifaceted nature makes it an exciting subject for ongoing research .
特性
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2N3OS/c1-16-3-8-19(9-4-16)29-24(31)15-32-25-28-14-23(18-7-12-21(26)22(27)13-18)30(25)20-10-5-17(2)6-11-20/h3-14H,15H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTLQORDPKXEMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)C)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetonitrile](/img/structure/B2544397.png)
![N-(1-cyanocyclopentyl)-2-[(3-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2544400.png)
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2544401.png)
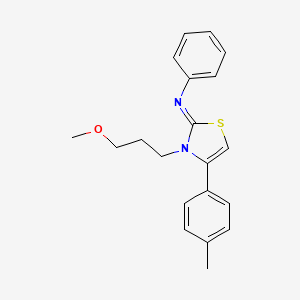
amine](/img/structure/B2544403.png)
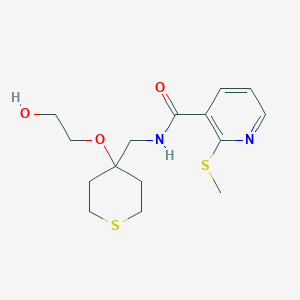
![(Z)-5-(3-methoxy-4-(octyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2544406.png)
![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2544408.png)
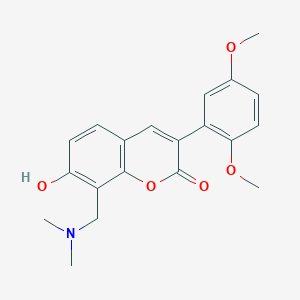
![2-(4-Fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2544411.png)
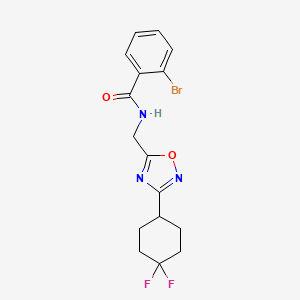
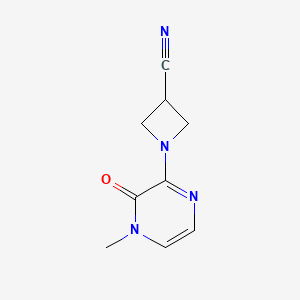
![4-Chloro-5-(3,4-dimethoxyphenyl)-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B2544418.png)